The compound identified by the European Inventory of Existing Commercial Chemical Substances number 298-345-7 is Ethylene Oxide, a colorless gas at room temperature with a sweet odor. Ethylene oxide, with the chemical formula , is classified as a cyclic ether and is the simplest epoxide, characterized by a three-membered ring structure consisting of two carbon atoms and one oxygen atom. It is primarily utilized in the production of antifreeze and as a precursor for various chemicals, including ethylene glycol, which is widely used in the manufacture of plastics and resins .
Ethylene oxide is highly reactive due to its strained ring structure, making it susceptible to nucleophilic attack. Its typical reactions include:
Ethylene oxide is primarily synthesized through two methods:
These methods are favored for their efficiency and yield in industrial settings .
Ethylene oxide has diverse applications across various industries:
Studies have shown that ethylene oxide interacts with various biological systems. Its ability to alkylate nucleophilic sites on DNA leads to mutations and potential carcinogenic effects. Research indicates that exposure can result in oxidative stress, inflammation, and cellular damage. Additionally, ethylene oxide's interactions with proteins can disrupt normal cellular functions, contributing to its toxicity profile .
Several compounds share structural or functional similarities with ethylene oxide. Below are comparisons highlighting their uniqueness:
| Compound Name | Chemical Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Propylene Oxide | Similar cyclic ether; used in making plastics | Less toxic than ethylene oxide | |
| Butylene Oxide | Larger cyclic ether; used in polymer production | More stable due to larger ring structure | |
| Tetrahydrofuran | Non-cyclic ether; used as a solvent | Less reactive than ethylene oxide |
Ethylene oxide stands out due to its high reactivity and significant biological activity compared to these similar compounds. Its unique ability to undergo ring-opening reactions makes it particularly valuable in chemical synthesis but also raises safety concerns regarding its use .
The chemical compound identified by European Inventory of Existing Commercial Chemical Substances number 298-345-7 corresponds to ethylene oxide, a cyclic ether with the molecular formula C₂H₄O . This colorless gas at room temperature represents one of the most important industrial intermediates in chemical manufacturing, serving as a precursor for numerous downstream chemical products [10]. The compound features a three-membered ring structure consisting of two carbon atoms and one oxygen atom, making it the simplest epoxide with highly reactive properties due to its strained ring configuration [10].
Modern industrial production of ethylene oxide employs two primary synthetic routes, each offering distinct advantages in terms of efficiency, selectivity, and economic viability [10] [11]. These pathways have evolved significantly since the early twentieth century, transitioning from chlorohydrin-based processes to more environmentally sustainable direct oxidation methods [10] [14].
The catalytic oxidation of ethylene represents the predominant industrial method for ethylene oxide production, accounting for the majority of global manufacturing capacity [10] [11]. This process operates through direct oxidation of ethylene using molecular oxygen in the presence of silver-based catalysts under controlled temperature and pressure conditions [10] [13].
The fundamental reaction mechanism involves the formation of ethylene oxide through the following equation:
2 C₂H₄ + O₂ → 2 C₂H₄O (ΔH = -105 kilojoules per mole) [10]
However, the industrial process experiences significant competing reactions that produce carbon dioxide and water as byproducts:
C₂H₄ + 3 O₂ → 2 CO₂ + 2 H₂O (ΔH = -1327 kilojoules per mole) [10]
C₂H₄O + 2.5 O₂ → 2 CO₂ + 2 H₂O (ΔH = -1223 kilojoules per mole) [10]
The catalyst system consists of metallic silver deposited on various support matrices, including pumice, silica gel, alumina, and silicon carbide [10] [14]. Modern catalysts incorporate specific additives such as cesium and rhenium to enhance selectivity, with initial selectivities ranging from 80 to 90 percent depending on catalyst formulation [14] [21]. The silver particles in industrial catalysts typically range from 20 to 200 nanometers in size, with larger polycrystalline particles demonstrating superior performance characteristics [21].
Table 1: Operating Conditions for Ethylene Oxide Production
| Parameter | Air-Based Process | Oxygen-Based Process |
|---|---|---|
| Temperature | 220-280°C | 200-300°C |
| Pressure | 1-3 MPa | 1-3 MPa |
| Ethylene Conversion | 20-30% | 12-15% |
| Selectivity | 70-80% | 80-85% |
| Catalyst Life | 2-3 years | 3-4 years |
The reaction kinetics follow a complex mechanism involving the formation of superoxide species on the silver surface [10] [13]. According to kinetic analysis, the pathway proceeds through initial formation of silver-bound superoxide (Ag⁺O₂⁻), which subsequently reacts with ethylene to produce ethylene oxide and silver oxide [10]. The resulting silver oxide then participates in further oxidation reactions, maintaining the catalytic cycle [10] [13].
Industrial reactors employ multitubular designs containing thousands of catalyst tubes arranged in bundles [10] [14]. These tubes typically measure 6 to 15 meters in length with inner diameters of 20 to 50 millimeters, packed with catalyst particles in spherical or ring configurations [10]. The reactor operates under precisely controlled cooling conditions to manage the highly exothermic nature of the oxidation reactions [10] [14].
While the primary compound Einecs 298-345-7 refers specifically to ethylene oxide, related industrial processes involve amide formation pathways that utilize acetic anhydride as a key reagent [37] [42]. The production of N,N-dimethylacetamide through acetic anhydride represents a significant alternative synthetic route in industrial chemistry [37] [41].
The amide formation process employs the reaction between dimethylamine and acetic anhydride under controlled conditions:
(CH₃)₂NH + (CH₃CO)₂O → CH₃CON(CH₃)₂ + CH₃COOH [37] [42]
This reaction proceeds through nucleophilic acyl substitution mechanism, where dimethylamine attacks the carbonyl carbon of acetic anhydride, resulting in the formation of N,N-dimethylacetamide and acetic acid as products [37] [46]. The process achieves yields exceeding 98 percent under optimized conditions [41].
Table 2: Reaction Conditions for Amide Formation
| Parameter | Value Range |
|---|---|
| Temperature | 20-150°C |
| Reaction Time | 3-5 hours |
| Catalyst | Zirconium-modified nanoscale solid base |
| Solvent | Diethyl ether |
| Yield | 98.5% |
Industrial implementation of this process involves multistage operations including reactant preparation, reaction execution, and product purification [41] [43]. The reaction typically occurs in inert atmospheres to prevent unwanted side reactions and maintain product quality [41]. Modern processes incorporate advanced catalyst systems, including zirconium-modified nanoscale solid base catalysts, to enhance reaction efficiency and selectivity [41].
The kinetics of ethylene oxide formation through catalytic oxidation exhibit complex dependencies on multiple variables including reactant concentrations, temperature, pressure, and catalyst properties [16] [17] [20]. Detailed kinetic studies reveal that the reaction follows parallel pathways leading to either selective ethylene oxide formation or complete combustion to carbon dioxide and water [16] [18].
The rate of ethylene oxide formation demonstrates first-order dependence on oxygen concentration and partial dependence on ethylene pressure [13] [17]. Kinetic analysis indicates that the rate-determining step involves oxygen adsorption on the silver catalyst surface, rather than ethylene activation [13]. The energy of activation for ethylene oxide production measures approximately 27 kilocalories per mole, slightly higher than the activation energy for complete combustion pathways [13].
Table 3: Kinetic Parameters for Ethylene Oxidation
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Order (Ethylene) | Reaction Order (Oxygen) |
|---|---|---|---|
| Ethylene Oxide Formation | 27 | 0.5-1.0 | 1.0 |
| Complete Combustion | 25 | 1.0 | 1.0 |
| Ethylene Oxide Combustion | 23 | 0.8 | 1.0 |
The thermodynamic equilibrium strongly favors ethylene oxide formation at moderate temperatures, but higher temperatures increasingly promote complete combustion reactions [10] [18]. The theoretical maximum selectivity for ethylene oxide reaches 85.7 percent based on thermodynamic constraints, although industrial processes achieve selectivities exceeding this limit through advanced catalyst formulations [10] [21].
Reaction kinetics modeling incorporates the effects of promoters, particularly chlorine-containing compounds, which modify the electronic properties of surface oxygen species [11] [20]. The addition of ethylene dichloride in parts-per-million concentrations significantly influences reaction selectivity by poisoning specific silver surface sites, creating more selective oxygen species for ethylene oxide formation [11] [20].
The purification of ethylene oxide from reactor effluents requires sophisticated separation processes due to the presence of unreacted reactants, byproducts, and inert components [22] [23] [26]. Industrial purification systems typically employ multistage operations including absorption, desorption, stripping, and distillation to achieve the required product purity specifications [22] [24].
The primary separation strategy involves aqueous absorption of ethylene oxide from the gaseous reactor effluent [22] [27]. Water serves as the absorption medium in countercurrent packed columns, selectively removing ethylene oxide while allowing unreacted ethylene, carbon dioxide, and inert gases to pass through [22] [24]. The absorption process operates at temperatures around 25°C and pressures of 12 bar to maximize ethylene oxide solubility [27].
Table 4: Purification Process Specifications
| Unit Operation | Operating Conditions | Performance Metrics |
|---|---|---|
| Absorption Column | 25°C, 12 bar, 5 trays | 95% EO recovery |
| Desorption Column | 85°C, atmospheric pressure | 99% water recovery |
| Stripping Column | 100°C, reduced pressure | Light ends removal |
| Distillation Column | 165°C, reflux ratio 13.8 | 99.8% purity |
Following absorption, the ethylene oxide-water mixture undergoes desorption to separate the components [22] [26]. The desorption column operates at elevated temperatures around 85°C with reflux ratios optimized to minimize energy consumption while maintaining separation efficiency [22]. The overhead vapor contains ethylene oxide with minor water content, while the bottoms stream consists primarily of process water for recycle [22] [27].
Final purification employs distillation columns designed specifically for ethylene oxide separation [23] [26]. These columns typically contain 50 trays with feed introduction at tray 43 and operate under carefully controlled conditions to prevent polymerization reactions [23]. The distillation process achieves ethylene oxide purities exceeding 99.5 percent, meeting commercial specifications for downstream applications [23] [26].
Quality assurance protocols incorporate comprehensive analytical testing to verify product specifications [28]. Gas chromatography serves as the primary analytical method for determining ethylene oxide purity and identifying trace impurities [28]. Additional testing includes water content analysis, acidity measurements, and residual catalyst determinations [28].
The industrial production of ethylene oxide generates significant quantities of byproducts, primarily carbon dioxide and water, which require comprehensive management strategies to minimize environmental impact [29] [32] [33]. Modern manufacturing facilities implement integrated approaches combining byproduct utilization, emission control, and process optimization to achieve sustainable production goals [29] [34].
Carbon dioxide represents the major byproduct of ethylene oxide production, with approximately one mole of carbon dioxide generated per two moles of ethylene oxide produced [10] [32]. Industrial facilities employ carbon dioxide recovery systems to capture and purify this byproduct for commercial applications [14]. The recovered carbon dioxide finds use in chemical synthesis, food processing, and enhanced oil recovery operations [14].
Table 5: Byproduct Management Strategies
| Byproduct | Quantity (kg/tonne EO) | Management Approach | Environmental Benefit |
|---|---|---|---|
| Carbon Dioxide | 1000-1200 | Recovery and utilization | Reduces greenhouse gas emissions |
| Water | 400-500 | Treatment and recycle | Minimizes water consumption |
| Acetaldehyde | 2-3 | Catalytic oxidation | Eliminates air pollutant emissions |
| Formaldehyde | <1 | Absorption and treatment | Removes toxic compounds |
Green chemistry initiatives focus on developing alternative synthetic routes that reduce carbon dioxide formation [32] [35]. Electrochemical approaches represent promising alternatives, utilizing renewable electricity to drive ethylene oxide formation while minimizing fossil fuel consumption [32]. These processes employ chloride ions as redox mediators to enhance ethylene activation and improve reaction selectivity [32].
Advanced catalyst development incorporates non-noble metal alternatives to reduce production costs and environmental impact [19] [35]. Cobalt-based catalysts supported on nitrogen-doped carbon matrices demonstrate comparable performance to traditional silver catalysts while offering improved sustainability profiles [35]. These catalysts achieve greater than 99 percent efficiency in chlorine-assisted ethylene oxide production processes [35].
Emission control technologies play crucial roles in minimizing environmental releases of ethylene oxide and related compounds [29] [34]. Catalytic oxidation systems utilizing specialized catalysts convert trace ethylene oxide emissions to carbon dioxide and water with efficiencies exceeding 99 percent [34]. These systems operate at low temperatures to minimize energy consumption while maintaining high destruction efficiencies [34].
The compound EINECS 298-345-7 exhibits a unique dual structural character, combining elements of both cyclic ether and tertiary amide configurations within its molecular framework. The diphenhydramine component contains a diphenylmethoxy linkage that functions as a cyclic ether system, characterized by an oxygen bridge connecting the diphenyl moiety to the dimethylaminoethyl chain [2] [3]. This ether oxygen demonstrates limited hydrogen bonding donor capability but serves as an effective electron pair donor, contributing to the compound's overall polarity and intermolecular interactions [2].
In contrast, the pyroglutamic acid component introduces tertiary amide characteristics through its five-membered pyrrolidine ring structure containing a lactam functionality [4] [5]. The pyroglutamic acid moiety features a carbonyl group within a cyclic amide structure, which significantly restricts conformational flexibility due to the ring closure constraint [5]. This lactam configuration provides multiple hydrogen bonding sites, including both the carbonyl oxygen as an acceptor and the nitrogen atom as a potential donor when protonated [4].
The structural dichotomy between these two components creates a compound with complementary bonding characteristics. The diphenylmethoxy ether system exhibits moderate conformational flexibility and primarily engages in van der Waals interactions, while the pyroglutamic acid lactam demonstrates restricted flexibility but enhanced hydrogen bonding capacity [2] [5]. This combination results in a salt complex with both hydrophilic and lipophilic regions, contributing to its unique physicochemical profile.
Computational studies of related diphenhydramine species provide insight into the electronic distribution characteristics of EINECS 298-345-7. Diphenhydramine free base exhibits a dipole moment of 1.58 Debye, while the cationic form demonstrates a significantly higher value of 12.54 Debye, and the hydrochloride salt shows 8.92 Debye [6] [7]. These calculations, performed using B3LYP/6-311++G** methodology, indicate that salt formation substantially increases the compound's dipole moment due to charge separation and ionic character [6].
The pyroglutamic acid component contributes a topological polar surface area of 66.4 Ų [8], which represents a significant polar contribution to the overall molecular surface. This polar surface area originates from the lactam carbonyl oxygen and the carboxylic acid functionality of the pyroglutamic acid moiety [8]. The substantial polar surface area of the pyroglutamic acid component, combined with the moderate polarity of the diphenhydramine ether linkage, creates a compound with enhanced aqueous solubility characteristics compared to diphenhydramine alone.
Molecular volume calculations indicate that salt formation increases the overall molecular volume, with diphenhydramine free base occupying 297.6 ų, the cationic form 304.4 ų, and the hydrochloride salt 328.6 ų [6]. The EINECS 298-345-7 complex is expected to demonstrate a similar volume expansion due to the incorporation of the pyroglutamic acid counterion and the resulting changes in molecular packing efficiency.
The thermochemical properties of EINECS 298-345-7 reflect the combined characteristics of its constituent components. Diphenhydramine hydrochloride demonstrates a melting point range of 166-172°C [9] [10], while pyroglutamic acid exhibits a melting point of 184°C [4]. The salt complex is expected to display intermediate thermal behavior, though specific melting point data for the pyroglutamic acid salt has not been directly measured.
Thermal stability analysis reveals that diphenhydramine maintains stability under normal storage conditions, with decomposition occurring only at elevated temperatures [10]. Pyroglutamic acid demonstrates thermal stability below 180°C, beyond which cyclization reactions may occur leading to water elimination [4]. The combined salt complex is anticipated to exhibit moderate thermal stability, with the pyroglutamic acid component potentially limiting the upper temperature stability range.
Phase transition behavior of the compound involves complex decomposition patterns rather than simple melting transitions. The diphenhydramine component typically undergoes crystalline to liquid phase transitions in its pure salt forms [9], while pyroglutamic acid may undergo dehydrative cyclization reactions at elevated temperatures [4]. The salt complex likely exhibits a multi-step decomposition profile reflecting the differential thermal behavior of its constituent components.
Density measurements for diphenhydramine indicate values of 1.013-1.012 g/cm³ [10], while specific density data for the pyroglutamic acid salt complex remains unmeasured. The expected density is estimated to exceed 1.0 g/cm³ based on the combined molecular weights and packing efficiency of the ionic components.
The solvation characteristics of EINECS 298-345-7 demonstrate significant pH-dependent behavior inherited from its diphenhydramine component. Diphenhydramine hydrochloride exhibits solubility values of 888 ± 13 mg/mL at pH 7.4, increasing to 976 ± 11 mg/mL at pH 6.4, and reaching 1212 ± 28 mg/mL at pH 1.6 [11]. This pH-dependent solubility reflects the weak base character of diphenhydramine (pKa 8.76) [11], which becomes increasingly protonated and therefore more water-soluble under acidic conditions.
The pyroglutamic acid component contributes additional hydrophilic character through its carboxylic acid functionality and lactam structure [4]. This enhanced hydrophilicity is expected to improve the overall aqueous solubility of the salt complex compared to diphenhydramine alone, particularly in physiological pH ranges where both components can engage in favorable hydrogen bonding interactions with water molecules.
Hansen solubility parameters for the compound can be estimated from its structural components. The diphenhydramine portion contributes significant dispersion interactions through its aromatic ring systems and aliphatic chains, while the polar component increases substantially due to the pyroglutamic acid carboxylate and lactam functionalities [12] [13]. The hydrogen bonding parameter is expected to be elevated compared to diphenhydramine alone, reflecting the multiple hydrogen bonding sites available in the pyroglutamic acid moiety.
Interaction with biological media demonstrates enhanced bioavailability characteristics for the salt complex. The combination of lipophilic diphenhydramine and hydrophilic pyroglutamic acid creates an amphiphilic system that can interact favorably with both aqueous biological fluids and lipid membrane components [14] [15]. This dual character facilitates improved dissolution and absorption properties compared to either component alone.